2-Methyl Simvastatin (Mixture Of Diasteroisomers)
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Overview
Description
2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, leading to the formation of diastereomers. It is primarily used in research settings to study its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of simvastatin, followed by purification to obtain the desired diastereomeric mixture. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process .
Industrial Production Methods
Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the separation and analysis of diastereomers .
Chemical Reactions Analysis
Types of Reactions
2-Methyl Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl Simvastatin is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Studying the stereochemistry and reactivity of diastereomers.
Biology: Investigating its effects on cellular processes and metabolic pathways.
Medicine: Exploring its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: Developing new formulations and delivery methods for lipid-lowering therapies.
Mechanism of Action
2-Methyl Simvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life
Uniqueness
2-Methyl Simvastatin is unique due to its diastereomeric nature, which allows for the study of stereochemical effects on pharmacological activity. This makes it a valuable tool in research settings for understanding the relationship between stereochemistry and drug efficacy .
Properties
CAS No. |
774611-54-0 |
---|---|
Molecular Formula |
C26H40O5 |
Molecular Weight |
432.601 |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |
InChI Key |
NJRLXFRIDIFWPB-ZURORQQOSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |
Synonyms |
2,2-Dimethyl-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-5-methyl-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester Butanoic Acid |
Origin of Product |
United States |
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